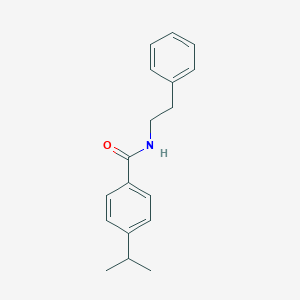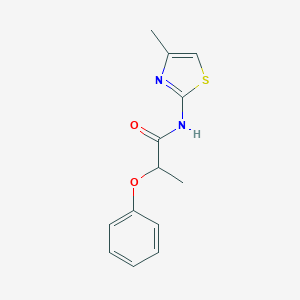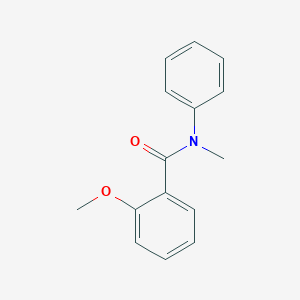
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide exhibits high stability and can be stored for extended periods without significant degradation. However, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide.
Zukünftige Richtungen
There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to optimize its pharmacological properties. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in materials science. Finally, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to explore its potential applications in catalysis.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide due to its high toxicity. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in medicinal chemistry, materials science, and catalysis.
Synthesemethoden
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in high yields.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit efficient catalytic activity in various reactions.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16) |
InChI-Schlüssel |
VPSOXTGELRMRGM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
